![molecular formula C19H19ClN4O4S B3936709 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3936709.png)
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide
Overview
Description
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide, commonly known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to possess neuroprotective properties and has been studied extensively for its potential use in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways to exert its neuroprotective effects. One proposed mechanism is the inhibition of oxidative stress, which is known to play a role in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the inhibition of apoptosis, and the enhancement of synaptic plasticity. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNB-001 is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on CNB-001. One area of interest is the potential use of CNB-001 in the treatment of traumatic brain injury, a condition that currently has limited treatment options. Additionally, further studies are needed to fully elucidate the mechanism of action of CNB-001 and to determine its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
CNB-001 is a promising compound that has shown potential for the treatment of various neurological disorders. Its neuroprotective properties, ability to cross the blood-brain barrier, and multiple mechanisms of action make it an attractive candidate for further research. While there are still limitations to its use in certain experimental settings, the future looks bright for CNB-001 and its potential therapeutic applications.
Scientific Research Applications
CNB-001 has been the subject of numerous studies investigating its potential therapeutic applications. One of the primary areas of research has been in the treatment of ischemic stroke, a condition characterized by the blockage of blood flow to the brain. Studies have shown that CNB-001 can reduce the size of brain lesions caused by ischemic stroke and improve neurological function in animal models.
properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c1-28-15-5-2-13(3-6-15)18(25)21-19(29)23-10-8-22(9-11-23)17-7-4-14(24(26)27)12-16(17)20/h2-7,12H,8-11H2,1H3,(H,21,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCMGHYBVGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.